![molecular formula C13H11NO B1384228 4-[2-(2-Pyridinyl)vinyl]phenol CAS No. 77377-07-2](/img/structure/B1384228.png)
4-[2-(2-Pyridinyl)vinyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[2-(2-Pyridinyl)vinyl]phenol” is a chemical compound with the CAS Number: 77377-07-2. It has a molecular weight of 197.24 and its IUPAC name is 4-[(E)-2-(2-pyridinyl)ethenyl]phenol .
Molecular Structure Analysis
The InChI code for “4-[2-(2-Pyridinyl)vinyl]phenol” is 1S/C13H11NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h1-10,15H/b7-4+ . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-[2-(2-Pyridinyl)vinyl]phenol” is a solid at room temperature. Phenols, in general, have higher boiling points compared to other hydrocarbons of equal molecular masses due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules .Wissenschaftliche Forschungsanwendungen
Polymer Interaction and Material Science
The interaction of poly(vinyl pyrrolidone) with phenolic materials, including compounds similar to 4-[2-(2-Pyridinyl)vinyl]phenol, is significant in applications like slow-release formulations, detoxification, and reduced physiological shock. These interactions are manifested through turbidity in aqueous solutions and can influence the intrinsic viscosity of the polymer, indicating their potential in material science and drug formulation (Bandyopadhyay & Rodriguez, 1972).
Environmental and Antimicrobial Applications
Modifications of poly(4-vinyl pyridine) particles can generate functional groups with varied properties. These modified particles have shown antimicrobial effects against various bacteria and increased absorption capacities for certain chemicals, indicating their potential in environmental applications and water treatment technologies (Sahiner & Yasar, 2013).
Surface Characterization and Blending of Polymers
Studies on the surface characterization and blending of polymers involving 4-vinyl pyridine derivatives, like poly(4-vinyl phenol) and poly(4-vinyl pyridine), have been conducted to understand their interaction dynamics. These interactions, often involving hydrogen bonding, are crucial in determining the material properties, such as thermal stability and miscibility, which are essential in polymer science and engineering (Zeng et al., 2000).
Biomedical Research
The synthesis of water-soluble, biologically active phenol-containing copolymers of N-vinyl-2-pyrrolidone has shown immunostimulating and antitumor activities. This indicates the potential of 4-[2-(2-Pyridinyl)vinyl]phenol derivatives in biomedical applications, particularly in drug delivery systems and as macromolecular carriers in the synthesis of cancer treatment drugs (Solovskij et al., 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[(E)-2-pyridin-2-ylethenyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h1-10,15H/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSLIBAXJLWTFX-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425658 |
Source


|
| Record name | 4-[2-(2-PYRIDINYL)VINYL]PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Pyridinyl)vinyl]phenol | |
CAS RN |
77377-07-2 |
Source


|
| Record name | 4-[2-(2-PYRIDINYL)VINYL]PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

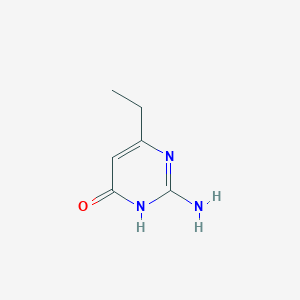
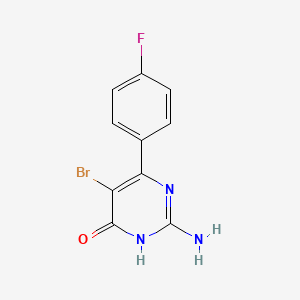

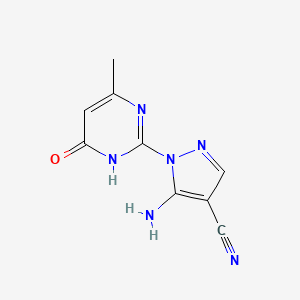
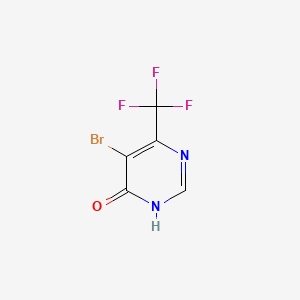
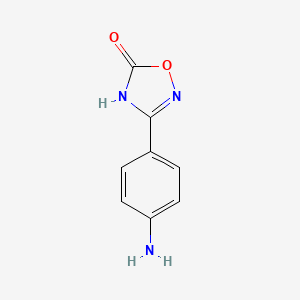

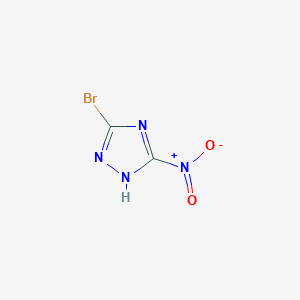
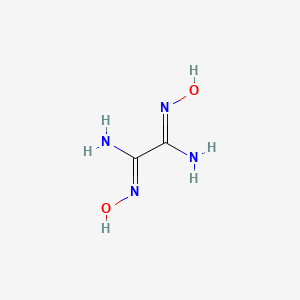
![3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid](/img/structure/B1384162.png)
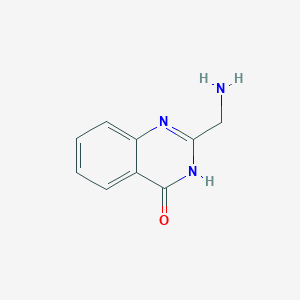
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate](/img/structure/B1384164.png)
![2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1384165.png)
![3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one](/img/structure/B1384166.png)